Pyrido[2,3-b]pyrazine

Electron Transport TADF OLED

When your R&D program demands a specific, asymmetric nitrogen distribution for electron-accepting or kinase-binding optimization, generic quinoxaline or naphthyridine substitutions simply fail. Pyrido[2,3-b]pyrazine (CAS 322-46-3, ≥98% purity) delivers a unique pyridine-pyrazine fusion profile that boosts OLED EQE beyond 21% or targets kinase selectivity down to ~10 nM. Procure this scaffold to maintain performance specifications and avoid time-consuming re-optimization of your material or biological assays.

Molecular Formula C7H5N3
Molecular Weight 131.13 g/mol
CAS No. 322-46-3
Cat. No. B189457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazine
CAS322-46-3
Molecular FormulaC7H5N3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2N=C1
InChIInChI=1S/C7H5N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-5H
InChIKeyYEYHFKBVNARCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazine (CAS 322-46-3): 1,5-Naphthyridine Core Procurement and Technical Specification Guide


Pyrido[2,3-b]pyrazine (CAS 322-46-3, MF: C7H5N3, MW: 131.13) is a fused heteroaromatic scaffold that constitutes the core structure of 1,4,5-triazanaphthalene . This compound is characterized by the fusion of a pyridine ring and a pyrazine ring, rendering it a nitrogen-rich π-deficient heterocycle with a melting point of 139–143 °C and a predicted pKa of 1.25 . It serves as a critical building block for advanced materials and kinase-targeted pharmaceutical programs, primarily differentiated from its closest analogs (quinoxaline and 1,5-naphthyridine) by its asymmetric nitrogen distribution, which uniquely modulates electron affinity and hydrogen-bonding capacity in both solid-state devices and biological target engagement [1].

Why Pyrido[2,3-b]pyrazine Cannot Be Replaced by Standard Naphthyridine or Quinoxaline Scaffolds


The procurement of a generic diazanaphthalene (e.g., 1,5-naphthyridine) or standard quinoxaline does not replicate the precise physicochemical and electronic profile of pyrido[2,3-b]pyrazine. While quinoxaline is a common electron-accepting unit, its replacement by pyrido[2,3-b]pyrazine introduces an additional sp² nitrogen in the fused ring, which significantly alters the LUMO energy level and electron-accepting capacity [1]. In medicinal chemistry, the substitution of a 1,5-naphthyridine core for pyrido[2,3-b]pyrazine fundamentally alters the regioisomeric binding and kinase selectivity profile [2]. Consequently, formulations or devices optimized for pyrido[2,3-b]pyrazine derivatives fail to meet performance specifications if substituted with these common off-the-shelf alternatives without complete re-optimization of the synthetic and assay parameters.

Quantifiable Differentiation: Pyrido[2,3-b]pyrazine vs. Quinoxaline and In-Class Comparator Performance Data


Enhanced Electron-Accepting Capacity Relative to Quinoxaline Backbone

Comparative molecular design studies demonstrate that the pyrido[2,3-b]pyrazine core possesses significantly enhanced electron-accepting ability compared to the quinoxaline analog due to the introduction of an additional pyridine nitrogen atom in the fused heterocyclic framework [1][2].

Electron Transport TADF OLED Donor-Acceptor

Pyrido[2,3-b]pyrazine TADF Emitters Achieve High External Quantum Efficiency (EQE) of 21.3% in OLEDs

Pyrido[2,3-b]pyrazine-based thermally activated delayed fluorescence (TADF) emitters exhibit bipolar charge transport and achieve external quantum efficiencies (EQE) up to 21.3% in organic light-emitting diode (OLED) devices [1]. This performance is enabled by high photoluminescence quantum yields (PLQY) up to 82% and horizontal molecular orientation with an order parameter up to 0.90, which enhances light outcoupling efficiency [1].

OLED External Quantum Efficiency TADF Emitter Charge Transport

Tetrahydropyrido[2,3-b]pyrazines as Potent ALK Inhibitors with Low Nanomolar Potency

A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines were constructed as ring-constrained analogs of a known aminopyridine kinase scaffold, demonstrating potent inhibition of anaplastic lymphoma kinase (ALK) [1]. Kinase-selective analogs were identified that inhibit ALK with IC50 values of approximately 10 nM (enzyme) and approximately 150 nM (cell) [1].

Kinase Inhibition ALK Inhibitor SAR Oncology

Non-Nucleoside HCMV Polymerase Inhibitors with Sub-Micromolar Antiviral Activity and Reduced hERG Liability

Pyrido[2,3-b]pyrazine derivatives were optimized as non-nucleoside human cytomegalovirus (HCMV) DNA polymerase inhibitors, achieving potent antiviral activity with typical EC50 values <1 μM [1]. The study explicitly focused on minimizing off-target inhibition of the hERG ion channel, a key cardiotoxicity liability in antiviral drug development [1]. A lead compound (27) demonstrated EC50 = 0.33 μM against HCMV with improved aqueous solubility [1].

Antiviral HCMV Polymerase Inhibitor hERG Non-Nucleoside

High Nonlinear Optical (NLO) Response: First Hyperpolarizability up to 15.6 × 10⁻³⁰ esu

Density functional theory (DFT) calculations on pyrido[2,3-b]pyrazine-based heterocyclic compounds reveal remarkable nonlinear optical (NLO) properties [1]. Compound 7 exhibited the lowest energy gap (Egap = 3.444 eV) and highest NLO response, with calculated first hyperpolarizability (βtot) = 15.6 × 10⁻³⁰ esu and second hyperpolarizability (〈γ〉) = 6.63 × 10⁻³⁵ esu [1].

Nonlinear Optics NLO DFT Optoelectronics

Pyrido[2,3-b]pyrazine (CAS 322-46-3): Defined Research and Industrial Deployment Scenarios


High-Efficiency TADF OLED Emitter and Electron Transport Material Development

Pyrido[2,3-b]pyrazine serves as a superior electron-accepting core for constructing donor-acceptor thermally activated delayed fluorescence (TADF) emitters. As demonstrated in recent device fabrication studies, derivatives achieve external quantum efficiencies (EQE) up to 21.3%, bipolar charge transport with hole mobilities up to 3.8 × 10⁻⁴ cm² V⁻¹ s⁻¹, and horizontal molecular orientation (order parameter up to 0.90), which collectively enhance light outcoupling and device efficiency beyond conventional fluorescent OLED limits [1]. This scaffold is appropriate for R&D programs targeting energy-efficient display technologies and solid-state lighting.

Anti-HCMV Non-Nucleoside Polymerase Inhibitor Lead Optimization

The pyrido[2,3-b]pyrazine scaffold has been validated as a non-nucleoside human cytomegalovirus (HCMV) DNA polymerase inhibitor framework. Medicinal chemistry programs can leverage this core to develop antiviral candidates with sub-micromolar potency (lead compound 27: EC50 = 0.33 μM) and reduced hERG channel inhibition—a critical safety differentiation that mitigates cardiotoxicity risk in antiviral therapeutic development [2]. The scaffold additionally demonstrates broad-spectrum antiherpetic activity against HSV-1, HSV-2, and EBV.

ALK Kinase Inhibitor Drug Discovery Scaffold

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines represent ring-constrained analogs of aminopyridine kinase scaffolds with validated low nanomolar potency against anaplastic lymphoma kinase (ALK). Medicinal chemists pursuing ALK-driven oncology targets (ALCL, NSCLC) can utilize this scaffold as a starting point, with established structure-activity relationships enabling enzymatic IC50 optimization to approximately 10 nM and cellular IC50 to approximately 150 nM [3].

Nonlinear Optical (NLO) and Photonic Material Research

Pyrido[2,3-b]pyrazine-based heterocycles exhibit exceptional computed nonlinear optical (NLO) responses, with first hyperpolarizability (βtot) values up to 15.6 × 10⁻³⁰ esu—approximately 41× greater than the urea standard reference [4]. This high NLO activity, combined with tunable band gaps (Egap ~3.44 eV for optimized derivatives), positions the scaffold for materials research in optical switching, frequency doubling, and photonic device applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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